Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenanthrene core substituted with ethyl, fluorophenyl, and propoxy groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the phenanthrene core, followed by the introduction of the ethyl, fluorophenyl, and propoxy groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenated precursors, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrene derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
Scientific Research Applications
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: This compound shares some structural similarities but differs in the substitution pattern and functional groups.
Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Another related compound with a different core structure and functional groups.
Uniqueness
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate is unique due to its specific substitution pattern and the presence of both fluorophenyl and propoxy groups
Properties
CAS No. |
59873-12-0 |
---|---|
Molecular Formula |
C35H32F2O4 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
ethyl 2,4-bis[3-(4-fluorophenyl)propoxy]phenanthrene-3-carboxylate |
InChI |
InChI=1S/C35H32F2O4/c1-2-39-35(38)33-31(40-21-5-7-24-11-17-28(36)18-12-24)23-27-16-15-26-9-3-4-10-30(26)32(27)34(33)41-22-6-8-25-13-19-29(37)20-14-25/h3-4,9-20,23H,2,5-8,21-22H2,1H3 |
InChI Key |
WDAZXNCCRYPGME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC3=CC=CC=C3C2=C1OCCCC4=CC=C(C=C4)F)OCCCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.